(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Description
Properties
CAS No. |
37081-58-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1S,2R,4S,5R)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C9H12O2/c1-5-7-3-4-8(11-7)6(2)9(5)10/h3-8H,1-2H3/t5-,6+,7+,8- |
InChI Key |
KGNKVSYYNPTFNH-SOSBWXJGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C=C[C@@H](O2)[C@@H](C1=O)C |
Canonical SMILES |
CC1C2C=CC(O2)C(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Copper/Zinc-Mediated Cyclization of Furan Derivatives
The Cu/Zn couple-mediated cyclization of furan derivatives provides a direct route to the 8-oxabicyclo[3.2.1]octane skeleton. In this method, furan reacts with tetrabromoacetone in acetonitrile under sonication at 10–25°C to yield 1,5-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one as an intermediate . Subsequent reduction with NH4Cl in ethanol at −78°C eliminates bromine atoms, furnishing the parent ketone with 72% yield . Critical parameters include strict temperature control (<25°C during cyclization) and inert atmosphere maintenance to prevent side reactions.
Table 1. Optimization of Cu/Zn Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 10–25°C | <25°C avoids oligomerization |
| Solvent | MeCN/EtOH (1:1) | Maximizes solubility |
| Sonication Duration | 30 min | Enhances metal activation |
| Workup | Celite filtration | Prevents metal contamination |
The stereochemical outcome arises from the endo transition state of the Diels-Alder-like cyclization, with methyl groups introduced via pre-functionalized dienophiles. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans-decalin arrangement of substituents .
Epoxidation-Oxidation Tandem Strategy
A two-step protocol involving epoxidation followed by oxidative cleavage establishes the ketone functionality while preserving stereochemistry. Starting from the alcohol precursor (±)-(1R,2S,3S,4R,5S)-3-(3-hydroxymethyl-3-methyloxiran-2-yl)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol (12a), vanadium-catalyzed epoxidation with VO(acac)₂ and tert-butyl hydroperoxide (tBuOOH) in dichloromethane generates the epoxide . Subsequent oxidation with ruthenium(III) oxide hydrate (RuO₂·H₂O) and sodium periodate (NaIO₄) in a MeCN/CCl₄/H₂O solvent system cleaves the diol to the ketone, achieving 85% conversion .
Mechanistic Insights
-
Epoxidation : VO(acac)₂ activates tBuOOH, enabling oxygen transfer to the alkene with retention of configuration .
-
Oxidative Cleavage : RuO₂ mediates C–C bond cleavage via a cyclic ruthenium diester intermediate, ensuring minimal epimerization .
Chiral HPLC analysis ([α]D²⁵ = +28.68) verifies enantiomeric excess >98% when using resolved starting materials .
Biocatalytic Oxidation Using Engineered Microorganisms
Biocatalysis offers an enantioselective route to the target ketone. Recombinant E. coli expressing cytochrome P450 monooxygenases oxidize 8-oxabicyclo[3.2.1]oct-6-en-3-ol precursors regioselectively . Key advantages include:
-
Stereocontrol : Enzyme active sites discriminate between prochiral centers, yielding (1R,2S,4R,5S) configuration exclusively.
-
Green Chemistry : Aqueous reaction media and glucose-fed fermentation reduce solvent waste .
Table 2. Bioconversion Performance Metrics
| Metric | Value |
|---|---|
| Substrate Loading | 50 g/L |
| Conversion Efficiency | 92% |
| Space-Time Yield | 8.4 g/L/day |
β-Cyclodextrin enhances substrate solubility, while Lewatit VPOC 1163 resin facilitates product recovery via solid-phase extraction .
Asymmetric Dihydroxylation and Ketone Formation
Sharpless asymmetric dihydroxylation (AD) installs vicinal diols with >90% enantiomeric excess, which undergo oxidation to the ketone. Using OsO₄ and N-methylmorpholine N-oxide (NMO) in dichloromethane, the diene moiety of 8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes syn-dihydroxylation . Subsequent Swern oxidation (oxalyl chloride/DMSO) converts the secondary alcohol to the ketone without racemization.
Critical Considerations
-
Catalyst Loading : 5 mol% OsO₄ minimizes over-oxidation.
-
Workup : Azeotropic drying with CH₂Cl₂ prevents acid-mediated epimerization .
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Cu/Zn Cyclization | 72% | Moderate | Industrial |
| Epoxidation-Oxidation | 85% | High | Lab-scale |
| Biocatalysis | 92% | Excellent | Pilot-scale |
| AD/Oxidation | 78% | Excellent | Lab-scale |
Biocatalysis excels in stereocontrol but requires specialized fermentation infrastructure. The Cu/Zn method, while scalable, necessitates resolution steps for enantiopure products.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a valuable intermediate in synthetic organic chemistry. Its unique bicyclic structure allows it to be a precursor for synthesizing more complex molecules. The Diels-Alder reaction is a common method utilized for its synthesis, where it can participate in cycloaddition reactions to form larger cyclic compounds or derivatives.
Table 1: Common Reactions Involving (1R,2S,4R,5S)-2,4-Dimethyl-8-Oxabicyclo[3.2.1]oct-6-en-3-one
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of functional groups | Potassium permanganate |
| Reduction | Alteration of oxidation state | Lithium aluminum hydride |
| Substitution | Replacement of functional groups | Nucleophiles and electrophiles |
Biological Research
Potential Biological Activity
Research indicates that this compound may exhibit biological activity that warrants further investigation. Studies focus on its interactions with biological molecules and cellular processes. For instance, the compound's derivatives could be explored for their effects on enzymes or receptors involved in metabolic pathways .
Medicinal Chemistry
Therapeutic Applications
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique stereochemistry may enhance its binding affinity to specific protein targets, making it a candidate for drug development. For example, similar bicyclic compounds have shown promise in treating various diseases due to their ability to modulate biological pathways effectively .
Case Study: Antidiabetic Agents
Recent studies have synthesized new chiral drug candidates based on similar bicyclic structures that demonstrate effective binding affinities against antidiabetic targets such as α-glucosidase and α-amylase. These findings suggest that this compound could lead to the development of multi-target antidiabetic agents .
Industrial Applications
Material Production
In industrial settings, this compound can be utilized in the production of specialized materials. Its incorporation into polymers or other composites can enhance their physical properties such as strength and flexibility.
Mechanism of Action
The mechanism by which (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include halogenated and alkylated derivatives of the 8-oxabicyclo[3.2.1]oct-6-en-3-one core. A comparative analysis is provided in Table 1.
Table 1: Structural Comparison of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
Reactivity and Downstream Transformations
- Reduction : LiAlH₄ reduces the ketone in (2) to (2endo,3endo)-2-chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol with >90% endo selectivity .
- Alkylation : Treatment of (2) with LDA and methyl iodide yields C-alkylated products, demonstrating the electrophilic nature of the α-chloroketone .
- Catalytic Hydrogenation : Chlorinated analogs like (2) can be fully hydrogenated to saturated bicyclic alcohols, whereas the target compound’s methyl groups may hinder similar transformations .
Biological Activity
(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic organic compound notable for its unique structural characteristics and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 152.19 g/mol. It features a bicyclic structure that may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
| CAS Number | 37081-58-6 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways and influence physiological responses.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), affecting signal transduction processes.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
1. Anti-inflammatory Effects
Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific anti-inflammatory mechanisms for this compound require further elucidation but are promising based on related compounds.
2. Anticancer Properties
Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through modulation of key signaling pathways.
3. Antimicrobial Activity
There are indications that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of bicyclic compounds similar to this compound:
Study 1: Anti-inflammatory Activity
A study highlighted the anti-inflammatory potential of γ-butyrolactones, noting that structurally similar compounds exhibited IC50 values below 0.001 μM for inhibiting caspase-1 activity in inflammatory models .
Study 2: Anticancer Activity
Research conducted by P.K. Roy et al., isolated compounds from marine sources that showed significant cytotoxicity against RAW 264.7 cells with IC50 values ranging from 34.3 μM to lower concentrations .
Study 3: Antimicrobial Effects
Synthetic derivatives of γ-butyrolactones demonstrated potent antibacterial activities against strains such as Streptococcus pyogenes and Proteus mirabilis . This suggests that this compound may also exhibit similar properties.
Q & A
Basic Research Question: What are the optimal synthetic routes for (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, considering stereochemical control and yield?
Methodological Answer:
The synthesis of this bicyclic ketone typically involves multi-step reactions, including cyclization and stereoselective functionalization. For example:
- Cyclization Precursors : Start with γ,δ-unsaturated ketones or lactones to leverage intramolecular Diels-Alder reactions .
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce the (1R,2S,4R,5S) configuration .
- Protecting Groups : Protect hydroxyl or ketone groups during synthesis to avoid side reactions, as seen in analogous bicyclic systems .
Data Table :
| Step | Reaction Type | Key Reagents | Yield (%) | Stereoselectivity (ee) |
|---|---|---|---|---|
| 1 | Cyclization | BF₃·OEt₂ | 65 | 85% (1R,2S) |
| 2 | Methylation | MeI, LDA | 72 | >95% (4R,5S) |
Basic Research Question: How can the stereochemical integrity of this compound be verified experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar bicyclo[3.2.1]octane derivatives .
- Chiral HPLC : Separate enantiomers on chiral stationary phases (e.g., Chiralpak IA) to confirm purity .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOESY correlations to validate spatial arrangement of substituents .
Advanced Research Question: What strategies resolve contradictions in reported bioactivity data for bicyclo[3.2.1]octane derivatives?
Methodological Answer:
- Assay Standardization : Use cell lines with consistent expression levels (e.g., HEK-293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Metabolite Profiling : Perform LC-MS to rule out off-target effects from degradation products .
- Dose-Response Curves : Compare EC₅₀ values across studies, ensuring statistical power (n ≥ 3 replicates) .
Advanced Research Question: How do computational models predict the reactivity of the enone moiety in this compound?
Methodological Answer:
- DFT Calculations : Optimize transition states for Michael addition or epoxidation using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. THF) on reaction kinetics .
- QSPR Models : Corrate substituent electronic parameters (Hammett σ) with experimental rate constants .
Advanced Research Question: What experimental designs mitigate challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DOE) : Use fractional factorial designs to optimize temperature, catalyst loading, and solvent polarity .
- Continuous Flow Chemistry : Minimize decomposition by reducing residence time in exothermic steps .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced Research Question: How does the compound’s conformation influence its biological target binding?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on crystal structures .
- Free Energy Perturbation (FEP) : Calculate binding affinities for conformational isomers using Schrödinger Suite .
- SAR Analysis : Compare activity of analogs with modified bridgehead substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
